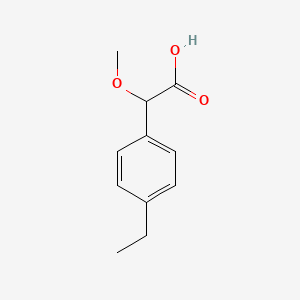

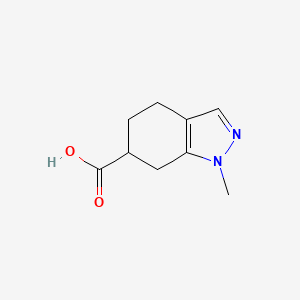

(4-Ethylphenyl)(methoxy)acetic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been reported . Another method involves the reaction of methoxybenzene acetonitrile with sodium hydroxide .

Chemical Reactions Analysis

Carboxylic acids like 4-Methoxyphenylacetic acid can donate hydrogen ions if a base is present to accept them . They react with all bases, both organic (for example, the amines) and inorganic . Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .

Physical And Chemical Properties Analysis

4-Methoxyphenylacetic acid does not rapidly react with air or water . It is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes . Some carboxylic acids are freely or moderately soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

- Rapid Synthesis of Related Compounds : A study described the accelerated alkylation of 4-methoxyphenol with 2-ethylhexyl bromide, a process relevant to the synthesis of compounds related to (4-Ethylphenyl)(methoxy)acetic acid (Anderson et al., 2008).

- Formation of Cyclic Hydroxamic Acids : Ethyl 2-nitrophenyl oxalate and its 5-methoxy derivative underwent catalytic hydrogenations, forming derivatives that include the 7-methoxy derivative (Hartenstein & Sicker, 1993).

- Molecular Structure Analysis : The molecular structure of a derivative, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was analyzed, showing the interaction of substituents and its implications (Guzei, Gunderson, & Hill, 2010).

Applications in Analytical Chemistry

- Chromatographic Analysis : Techniques for the determination of 4-hydroxy-3-methoxyphenyl acetic acid and related compounds in biological samples, using chromatographic methods, were developed (Krstulović et al., 1982).

- Enhanced Gas Chromatographic Methods : Improved gas chromatographic methods for determining urinary metabolites related to this compound have been described (Taylor, Duong, & Carter, 1983).

Biological and Environmental Studies

- Antimicrobial Evaluation : Novel derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).

- Pesticide Analysis : Molecular imprinted polymer nanoparticles were developed for sensitive and selective trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid, a pesticide, in complex matrices (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).

Safety and Hazards

Properties

IUPAC Name |

2-(4-ethylphenyl)-2-methoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-8-4-6-9(7-5-8)10(14-2)11(12)13/h4-7,10H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDSCAFPMJBAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

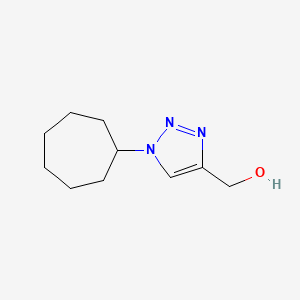

![6-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1457589.png)

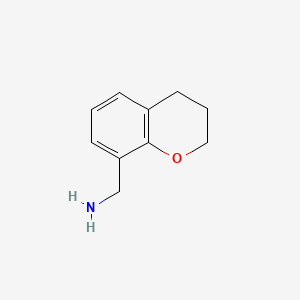

![9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1457592.png)

![7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine](/img/structure/B1457596.png)